Tribenzo-18-crown-6

Beschreibung

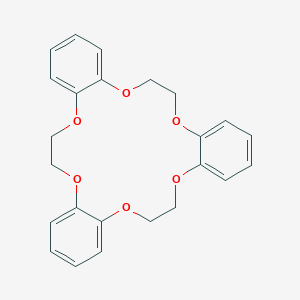

Tribenzo-18-crown-6 (TB18C6) is a macrocyclic polyether characterized by three benzene rings fused to an 18-membered crown ether backbone (C₂₀H₂₄O₆, CAS 14187-32-7) . Its rigid structure arises from the planar benzene rings, which constrain conformational flexibility compared to non-aromatic crown ethers like 18-crown-6 (18C6). TB18C6 is synthesized via cesium-assisted cyclization of bisphenol precursors, as described in Scheme 2 of Pedersen’s Method W . The compound’s thermal properties include a melting enthalpy (ΔfusH) of 57.45–57.46 kJ/mol, as calculated by NIST and Joback methods .

Eigenschaften

CAS-Nummer |

14174-10-8 |

|---|---|

Molekularformel |

C24H24O6 |

Molekulargewicht |

408.4 g/mol |

IUPAC-Name |

2,5,12,15,22,25-hexaoxatetracyclo[24.4.0.06,11.016,21]triaconta-1(30),6,8,10,16,18,20,26,28-nonaene |

InChI |

InChI=1S/C24H24O6/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26-20/h1-12H,13-18H2 |

InChI-Schlüssel |

AXWCVSOBRFLCJG-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOC4=CC=CC=C4O1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Tribenzo-18-crown-6 can be synthesized through a cesium-assisted cyclization process. This involves reacting diphenols or bisphenols with dimesylates of oligoethylene glycols in the presence of cesium carbonate in acetonitrile. The reaction typically occurs under reflux conditions and yields the desired crown ether in high purity .

Analyse Chemischer Reaktionen

Tribenzo-18-crown-6 undergoes various chemical reactions, including complexation with cations and interactions with organic molecules. It can bind two acetonitrile ligands, one on each face of the crown ring . The compound’s conformation is relatively low in energy, but it is not optimized for cation binding. Common reagents used in these reactions include acetonitrile and other organic solvents.

Wissenschaftliche Forschungsanwendungen

Tribenzo-18-crown-6 has several scientific research applications. It is used in the design of supramolecular materials, where it can be functionalized to create hybrid materials with unique properties . These materials can be used in various fields, including chemistry, biology, and industry. For example, this compound has been used to create luminescent liquid crystalline hybrid materials by embedding octahedral molybdenum cluster anions .

Wirkmechanismus

The mechanism of action of tribenzo-18-crown-6 involves its ability to form complexes with cations. This complexation is driven by the crown ether’s ability to create a stable environment for the cation within its central cavity. The molecular targets and pathways involved in this process include the formation of weak hydrogen bonds between the acetonitrile methyl groups and the crown oxygen atoms .

Vergleich Mit ähnlichen Verbindungen

Structural and Conformational Differences

Key Findings :

- TB18C6’s three benzene rings introduce torsional strain, reducing cavity symmetry compared to DB18C6 and 18C6 .

- DB18C6 retains intramolecular hydrogen bonds like 18C6 but exhibits restricted rotation due to aromatic rings, as shown in CONFLEX conformational studies .

- 18C6’s flexibility allows optimal coordination with K⁺, while TB18C6’s rigidity may favor larger cations like Cs⁺ or UO₂²⁺ .

Thermodynamic and Binding Properties

Key Findings :

- TB18C6 forms stable complexes with Rb⁺ and Cs⁺ due to its distorted cavity, as shown in Rb[TB18C6]picrate crystal structures .

- DB18C6 exhibits strong affinity for UO₂²⁺ in binary solvent systems (e.g., methanol-acetonitrile), with log K values > 5 .

- 18C6’s selectivity for K⁺ over Na⁺ is driven by hydration energy differences: displacing water from Na⁺ requires +15 kJ/mol more energy than K⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.